molecular formula C12H10N4O2S2 B6498426 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 946284-85-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498426
CAS No.: 946284-85-1
M. Wt: 306.4 g/mol
InChI Key: VGQLNWXRTXBAHG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 4. The acetamide linker connects this moiety to a 1,2-oxazole ring, which is further substituted at position 5 with a thiophen-2-yl group.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-14-15-12(20-7)13-11(17)6-8-5-9(18-16-8)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLNWXRTXBAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole and oxazole rings. One common approach is to first synthesize the thiadiazole ring through cyclization reactions involving hydrazine and carbon disulfide. Subsequently, the oxazole ring is formed through a condensation reaction with thiophen-2-carboxaldehyde and an appropriate amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. These activities make it a potential candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways and target specific molecular structures makes it an attractive candidate for drug development.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Thiadiazole-Based Acetamides
  • Compound 4.8 (): Contains a triazinoquinazoline-thio group. Synthesized via Method A (89.4% yield, m.p. 266–270°C). The bulky triazinoquinazoline moiety likely increases rigidity and melting point compared to the target compound .
  • Compound 5e (): Features a phenoxy group and 4-chlorobenzylthio substituent (m.p. 132–134°C). The absence of fused heterocycles results in lower melting points than triazinoquinazoline derivatives .
  • The thiophene substitution in the target compound may enhance π-π stacking interactions .
Key Structural Differences
Compound Name Core Heterocycles Substituents Molecular Formula
Target Compound 1,3,4-Thiadiazole, 1,2-oxazole 5-Methyl (thiadiazole), 5-(thiophen-2-yl) (oxazole) Not explicitly provided
Compound 4.8 () 1,3,4-Thiadiazole, triazinoquinazoline 3-Phenyl, 2-oxo-triazinoquinazoline C22H18N8O2S2
Compound 5e () 1,3,4-Thiadiazole 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy C19H18ClN3O2S2
Compound 1,3,4-Thiadiazole, 1,2-oxazole 5-Methyl (both rings) C9H10N4O2S2

Physicochemical Properties

  • Melting Points: Triazinoquinazoline derivatives () exhibit higher melting points (260–270°C) due to extended conjugation and hydrogen bonding . Phenoxy/thioether derivatives () show lower melting points (130–170°C), reflecting reduced planarity . The target compound’s thiophene-oxazole system may balance rigidity and solubility, though exact data are unavailable.
  • Synthetic Yields :

    • Method A () achieves yields >74%, while Method B yields ~59% .
    • Carbodiimide-mediated condensation () offers efficient coupling for aryl-thiadiazole acetamides, suggesting a viable route for the target compound .

Computational and Spectral Analysis

  • DFT Studies (): Density-functional theory with exact exchange terms improves thermochemical accuracy, suggesting utility in predicting the target compound’s electronic properties .
  • Spectral Characterization: 1H-NMR and LC-MS data () confirm structural integrity in analogs. The target compound’s thiophene protons (~δ 7.0–7.5 ppm) and oxazole methyl (δ ~2.5 ppm) would be diagnostic .

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